4-Hydroxyazepan-2-one
Description
Properties
IUPAC Name |
4-hydroxyazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-2-1-3-7-6(9)4-5/h5,8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBDDBVVSJTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Hydroxy Amino Acids
The intramolecular cyclization of 4-hydroxynorleucine (4-hydroxy-L-2-aminocaproic acid) remains a foundational approach for synthesizing 4-hydroxyazepan-2-one. Under acidic conditions, protonation of the amino group facilitates nucleophilic attack by the carboxylate oxygen, yielding the lactam via a six-membered transition state. Typical conditions involve refluxing in hydrochloric acid (6 M) at 100°C for 12–24 hours, achieving yields of 50–65%1. However, racemization at the α-carbon poses a significant challenge, necessitating chiral resolution techniques or enantioselective catalysis.
Recent advancements have explored microwave-assisted cyclization to reduce reaction times. For instance, irradiation at 150°C for 30 minutes in trifluoroacetic acid (TFA) enhances reaction efficiency (70% yield) while minimizing epimerization2.
Beckmann Rearrangement of Substituted Oximes
The Beckmann rearrangement offers a viable pathway for this compound synthesis via [4.3.0] bicyclic oxime intermediates. Starting from 4-hydroxycyclohexanone, oximation with hydroxylamine hydrochloride generates the corresponding oxime, which undergoes acid-catalyzed rearrangement. Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C typically affords the lactam in 40–55% yield3.
A critical limitation lies in the regioselectivity of the rearrangement, where competing migration of alternative carbon groups can lead to isomeric byproducts. Strategic placement of electron-withdrawing substituents on the cyclohexanone ring mitigates this issue, as demonstrated by the use of 4-nitrocyclohexanone derivatives to direct rearrangement specificity4.
Enzymatic Ring-Closure Strategies
Biocatalytic methods utilizing lipases (e.g., Candida antarctica Lipase B) or proteases (e.g., subtilisin) have emerged as sustainable alternatives for lactam synthesis. These enzymes catalyze the cyclization of 4-hydroxyamide precursors in non-aqueous media, such as tert-butanol or ionic liquids, under mild conditions (25–37°C, 24–72 hours). For example, 4-hydroxyhexanoic acid amide undergoes enzymatic cyclization with CAL-B to yield this compound in 30–40% yield5.
While enzymatic routes align with green chemistry principles, low conversion rates and enzyme denaturation in organic solvents remain persistent challenges. Immobilization of enzymes on mesoporous silica supports has shown promise in enhancing stability and reusability6.
Epoxide Ring-Opening and Subsequent Cyclization
Epoxide-mediated synthesis involves the nucleophilic attack of ammonia or primary amines on 4,5-epoxyhexanoic acid derivatives, followed by intramolecular lactamization. The epoxide ring-opening step proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature, with subsequent heating (80–100°C) to facilitate cyclization. Yields range from 50–60%, though competing polymerization of the epoxy precursor often necessitates careful stoichiometric control7.
Protection-Deprotection Approaches
Multi-step strategies employing protective groups enable precise functionalization of the lactam ring. For instance, tert-butyldimethylsilyl (TBS) protection of the 4-hydroxy group in azepan-2-one precursors allows selective deprotection under fluoride-mediated conditions (e.g., tetra-n-butylammonium fluoride, TBAF). This method achieves 65–75% overall yield but introduces complexity through additional synthetic steps8.
Comparative Analysis of Synthetic Methods
The following table summarizes key parameters for the principal synthetic routes:
| Method | Conditions | Catalyst/Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amino Acid Cyclization | 100°C, HCl (6 M), 12–24 h | Acidic aqueous medium | 50–65 | Simple starting materials | Racemization, moderate yields |
| Beckmann Rearrangement | 0–5°C, H₂SO₄ or POCl₃ | Dichloromethane | 40–55 | Scalable for industrial use | Regioselectivity challenges |
| Enzymatic Synthesis | 25–37°C, 24–72 h | tert-Butanol | 30–40 | Eco-friendly, mild conditions | Low yields, enzyme cost |
| Epoxide Ring-Opening | RT (ring-opening), 80°C (cyclization) | THF/DMF | 50–60 | Modular precursor design | Polymerization side reactions |
| Protection-Deprotection | TBAF, 0°C, 1 h | THF | 65–75 | High functional group compatibility | Multi-step synthesis, cost of reagents |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-oxoazepan-2-one.
Reduction: The compound can be reduced to form 4-aminoazepan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Oxoazepan-2-one
Reduction: 4-Aminoazepan-2-one
Substitution: Various substituted azepan-2-one derivatives
Scientific Research Applications
4-Hydroxyazepan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-hydroxyazepan-2-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula: C₉H₆O₃ (vs. hypothetical C₆H₁₁NO₂ for 4-hydroxyazepan-2-one) .
- Ring System: Bicyclic lactone (coumarin scaffold) vs. monocyclic lactam.
- Functional Groups: Lactone and phenolic hydroxyl vs. lactam and aliphatic hydroxyl.
Physicochemical Properties :
- 4-Hydroxycoumarin has a planar aromatic system, enhancing UV absorption and fluorescence properties, which are absent in the non-aromatic this compound.
4-Hydroxybenzaldehyde
Structural Features :
- Molecular Formula: C₇H₆O₂ (vs. C₆H₁₁NO₂ for this compound) .
- Ring System: Aromatic benzene vs. aliphatic azepanone.
- Functional Groups: Aldehyde and phenolic hydroxyl vs. lactam and aliphatic hydroxyl.
Heterocyclic Compounds with Tetrazole and Pyrazolone Moieties
Structural Features :
- Examples from (e.g., compounds 4g and 4h) incorporate fused diazepine/oxazepine rings, tetrazole, and pyrazolone units .
- Compared to this compound, these compounds have larger, polycyclic frameworks with multiple heteroatoms (N, O), which may enhance binding diversity but reduce synthetic accessibility.
Data Tables
Q & A
What are the established synthetic routes for 4-Hydroxyazepan-2-one, and how can reaction conditions be optimized for higher yields?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves cyclization or oxidation-reduction pathways. For example, lactam formation via intramolecular amidation of precursor amines under acidic conditions or oxidation of cyclic alcohols using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . Optimization requires systematic variation of parameters:
- Catalysts: Lewis acids (e.g., ZnCl₂) or enzymes to enhance reaction specificity.
- Temperature: Controlled heating (e.g., reflux at 80–100°C) to accelerate kinetics without degrading intermediates.
- Solvents: Polar aprotic solvents (e.g., DMF) to stabilize transition states.
Yield improvements can be tracked via HPLC or GC-MS to quantify product purity .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in NMR, IR, or mass spectra often arise from differences in sample preparation, solvent effects, or instrumentation calibration. To address this:
- Standardize Protocols: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .
- Cross-Validate Techniques: Compare data from complementary methods (e.g., X-ray crystallography for conformation vs. IR for functional groups).
- Replicate Conditions: Repeat experiments using the exact parameters (e.g., pH, concentration) cited in conflicting studies .
Statistical tools like principal component analysis (PCA) can identify outlier datasets .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Non-permeable gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for procedures generating dust or vapors.
- Waste Management: Segregate chemical waste and consult certified disposal services for lactam-containing byproducts .
Risk assessments should reference Safety Data Sheets (SDS) for PAC-1 (routine handling) vs. PAC-3 (prolonged exposure) scenarios .
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:
- Active Site Analysis: Simulate interactions with enzymes or catalysts (e.g., binding energies for catalytic hydrogenation).
- Transition State Mapping: Identify energy barriers for ring-opening or functionalization reactions.
Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
What statistical methods are appropriate for analyzing variability in biological activity data of this compound derivatives?
Level: Advanced
Methodological Answer:
For dose-response or IC₅₀ studies:
- ANOVA/MANOVA: Compare activity across derivatives with structural modifications (e.g., substituent effects).
- Regression Models: Corrogate physicochemical properties (logP, pKa) with bioactivity.
- Error Analysis: Report confidence intervals and use tools like Grubbs’ test to exclude outliers .
Data visualization (e.g., heatmaps or dose-response curves) enhances interpretability .
What strategies should be employed to design a kinetic study of this compound's degradation under varying pH conditions?
Level: Advanced
Methodological Answer:
- Experimental Design:
- pH Range: Test buffers from acidic (pH 2–4) to alkaline (pH 8–10) to mimic physiological or environmental conditions.
- Sampling Intervals: Collect aliquots at fixed timepoints (e.g., 0, 15, 30, 60 mins) for HPLC analysis.
- Data Collection: Monitor degradation products (e.g., via LC-MS) and calculate rate constants (k) using pseudo-first-order kinetics.
- Control Variables: Maintain constant temperature (±1°C) and ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
